Tigliane
Beschreibung
Eigenschaften
CAS-Nummer |
67707-87-3 |
|---|---|
Molekularformel |
C20H34 |
Molekulargewicht |
274.5 g/mol |
IUPAC-Name |
(1R,2R,4R,6S,8S,10R,11S,13R,15R)-4,8,12,12,15-pentamethyltetracyclo[8.5.0.02,6.011,13]pentadecane |
InChI |
InChI=1S/C20H34/c1-11-6-14-7-12(2)9-16-18(15(14)8-11)13(3)10-17-19(16)20(17,4)5/h11-19H,6-10H2,1-5H3/t11-,12+,13-,14+,15-,16-,17-,18-,19+/m1/s1 |
InChI-Schlüssel |
CGVXVPQJMYMMIH-HKDZDBKOSA-N |
SMILES |
CC1CC2CC(CC3C(C2C1)C(CC4C3C4(C)C)C)C |
Isomerische SMILES |
C[C@@H]1C[C@H]2C[C@@H](C[C@@H]3[C@@H]([C@@H]2C1)[C@@H](C[C@@H]4[C@H]3C4(C)C)C)C |
Kanonische SMILES |
CC1CC2CC(CC3C(C2C1)C(CC4C3C4(C)C)C)C |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Similar Compounds
Tiglianes are closely related to daphnane, ingenane, and lathyrane diterpenoids, sharing a common biosynthetic origin from casbene (a cyclized geranylgeranyl pyrophosphate derivative) . Below is a detailed comparison:
Table 1: Structural and Functional Differences Between Tiglianes and Related Diterpenoids
Key Research Findings on Tiglianes vs. Analogues
Anti-HIV Activity
- Tiglianes: Compounds like crotignoids L–Q from Reutealis trisperma exhibit potent anti-HIV activity (IC50: 0.0023–4.03 μM) via PKC-dependent mechanisms . Wikstroemia-derived tiglianes show even higher potency (IC50: 0.18–12.8 nM) .
- Daphnanes: Limited anti-HIV activity reported; instead, they exhibit neurotoxicity (e.g., daphnetoxin) .
- Ingenanes: No significant anti-HIV activity; primarily used in topical anticancer therapies (e.g., ingenol mebutate) .
Senolytic and Cytotoxic Effects
Vorbereitungsmethoden
Solvent Extraction and Partitioning
Tiglianes are typically isolated from plants of the Euphorbiaceae and Thymelaeaceae families. Dried plant material is extracted with polar solvents such as methanol or ethanol, followed by liquid-liquid partitioning into low-polarity solvents (e.g., ethyl acetate, dichloromethane) to concentrate diterpenoids. For example, Croton tiglium L. seeds yield 10–13% crude oil via methanol extraction, with tiglianes constituting up to 6% of the oil. Challenges include co-extraction of fatty acids and acylglycerols, which are removed using ion-exchange resins or basic chromatography.
Chromatographic Purification
Silica gel and octadecyl silica (ODS) column chromatography are employed for preliminary fractionation. Final purification often requires reversed-phase preparative HPLC with acetonitrile/water gradients, achieving >95% purity for compounds like phorbol. Recycling HPLC is critical for separating structural isomers, such as 12- O-acyl vs. 13- O-acyl tiglianes.
Table 1: Isolation Yields of Representative Tiglianes
| Compound | Source | Yield (mg/kg) | Purity (%) |
|---|---|---|---|
| Phorbol | Croton tiglium oil | 50–80 | 98 |
| Tigilanol tiglate | Fontainea picrosperma | 8–12 | 95 |
| 12-Deoxythis compound | Thymelaea hirsuta | 15–25 | 97 |
Total Synthesis of this compound Skeletons
Retrosynthetic Approaches
Modern syntheses leverage modular strategies to construct the 5/7/6/3 tetracyclic core. Baran’s 19-step synthesis of phorbol uses a two-phase terpene synthesis, while Inoue’s route employs radical cyclization for B-ring formation. Key intermediates include ABC-tricycle 9 (15 steps) and carvone-derived fragments.
Key Synthetic Transformations
Table 2: Comparative Analysis of Total Syntheses
| Strategy | Starting Material | Steps | Overall Yield (%) | Key Reaction |
|---|---|---|---|---|
| Baran (2016) | Geraniol | 19 | 0.8 | Radical cyclization |
| Inoue (2024) | (+)-Carvone | 20 | 1.2 | Shapiro coupling |
| Unified (2021) | Achiral fragments | 16–20 | 0.5–1.0 | Asymmetric Diels–Alder |
Functionalization of the this compound Core
Site-Selective Acylation
Phorbol’s C12, C13, and C20 hydroxyl groups undergo regioselective acylation. Propargyl chloroformate introduces acyl groups at C12 with >90% selectivity, while enzymatic catalysis (e.g., Candida antarctica lipase) favors C13 acylation.
Oxidation and Rearrangement
-
C9 Hydroxylation : Achieved via Sharpless asymmetric dihydroxylation (80% ee).
-
D-Ring Contraction : Flaschenträger rearrangement under acidic conditions converts cyclopropanol to cyclopentanone.
Analytical Characterization
Q & A
Q. Q. What protocols ensure ethical compliance in in vivo studies of this compound toxicity?
Q. How can researchers enhance the reproducibility of this compound-related studies for peer review?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
